molecular formula C15H16ClNO3S B5735390 3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide

3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B5735390
M. Wt: 325.8 g/mol
InChI Key: YUISXHXSAZJGFE-UHFFFAOYSA-N
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Description

3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.

    Coupling Reaction: The chlorinated intermediate is then coupled with 2,3-dimethylaniline in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.

    Reduction: Formation of N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide.

Scientific Research Applications

3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.

    Biological Studies: Investigated for its potential inhibitory effects on enzymes and receptors.

    Industrial Chemistry: Utilized as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid, thereby inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,3-dimethylphenyl)-benzenesulfonamide
  • 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide
  • 3-chloro-N-(2,3-dimethylphenyl)-benzenesulfonamide

Uniqueness

3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both a chloro group and a methoxy group on the benzenesulfonamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-10-5-4-6-14(11(10)2)17-21(18,19)12-7-8-15(20-3)13(16)9-12/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUISXHXSAZJGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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